

# Spectroscopic Profile of 2-Methyl-1-phenylguanidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-1-phenylguanidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1-phenylguanidine** (CAS No. 20600-59-3), a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide combines known information with predicted values and comparative data from closely related analogs to offer a valuable resource for researchers. The presented data for **2-Methyl-1-phenylguanidine** should be considered illustrative until experimentally verified.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the tabulated  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Methyl-1-phenylguanidine**, alongside data for related compounds for comparative purposes.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2-Methyl-1-phenylguanidine	CDCl <sub>3</sub>	~7.20-7.40	m	5H	Ar-H
~5.50	br s	3H	NH		
~2.90	s	3H	N-CH <sub>3</sub>		
Phenylguanidine	DMSO-d <sub>6</sub>	7.29-7.35	m	2H	Ar-H (meta)
7.08-7.14	t	1H	Ar-H (para)		
6.89-6.94	d	2H	Ar-H (ortho)		
6.50	br s	4H	NH <sub>2</sub>		
Methylguanidine	D <sub>2</sub> O	2.65	s	3H	CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Assignment
2-Methyl-1-phenylguanidine	CDCl <sub>3</sub>	~158.0	C=N
~140.0	Ar-C (ipso)		
~129.0	Ar-C (ortho/meta)		
~124.0	Ar-C (para)		
~30.0	N-CH <sub>3</sub>		
Phenylguanidine	DMSO-d <sub>6</sub>	156.5	C=N
141.2	Ar-C (ipso)		
128.9	Ar-C (meta)		
122.9	Ar-C (para)		
121.7	Ar-C (ortho)		
Tetramethylguanidine	CDCl <sub>3</sub>	162.8	C=N
39.1	N(CH <sub>3</sub> ) <sub>2</sub>		

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **2-Methyl-1-phenylguanidine** are presented below.

Table 3: IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H stretch (guanidinium)	3300-3500	Strong, broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-2960	Medium
C=N stretch (guanidine)	1640-1680	Strong
C=C stretch (aromatic)	1450-1600	Medium-Strong
N-H bend	1550-1650	Medium
C-N stretch	1250-1350	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Ion	Predicted m/z	Relative Intensity (%)
[M] <sup>+</sup>	149.10	High
[M-CH <sub>3</sub> ] <sup>+</sup>	134.08	Moderate
[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup>	92.05	Moderate
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77.04	High

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for **2-Methyl-1-phenylguanidine** are not readily available in the public domain. However, the following general procedures are standard for the analysis of small organic molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Methyl-1-phenylguanidine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## Infrared (IR) Spectroscopy

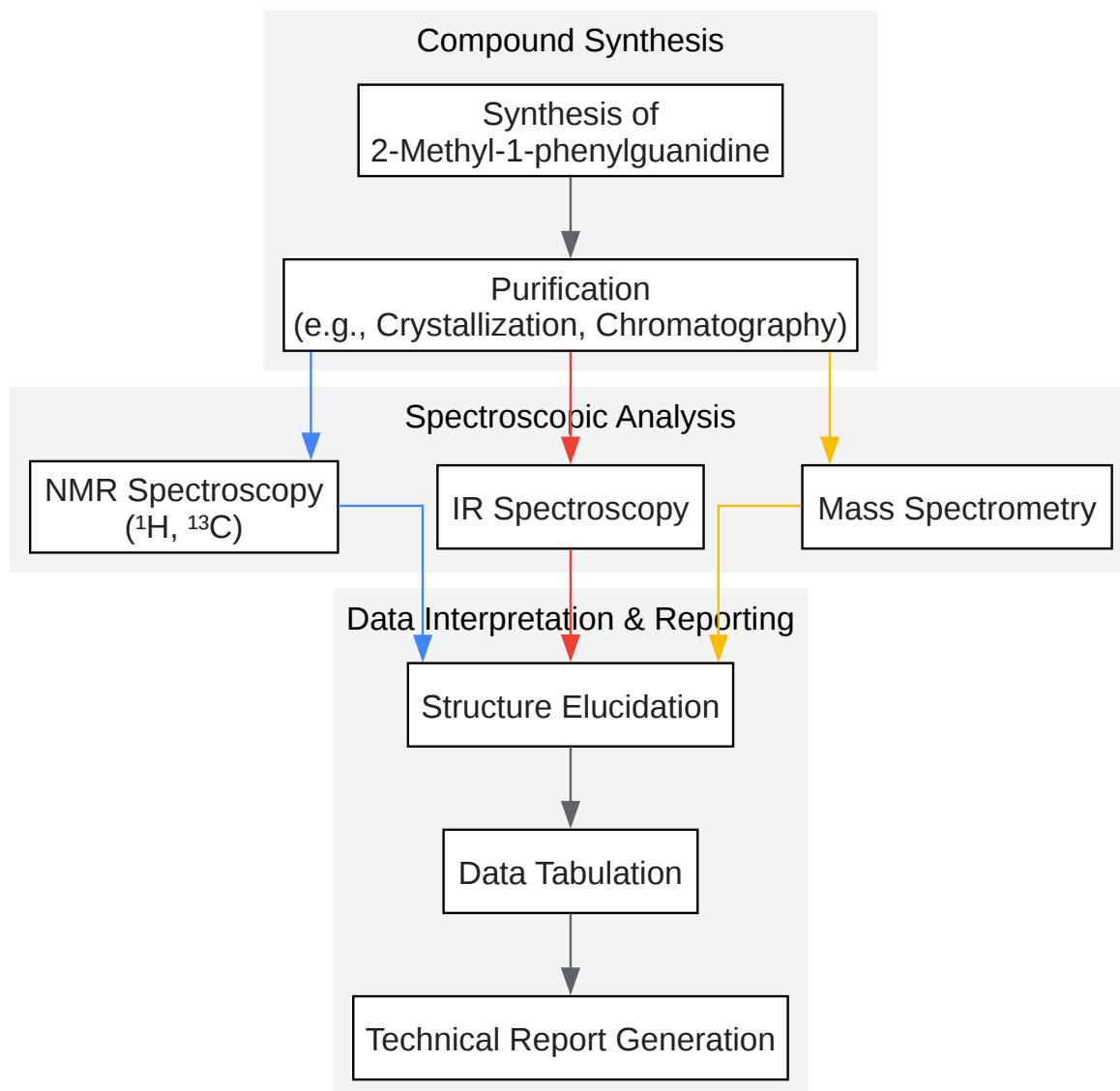
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film of the compound can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with common ionization techniques for this type of molecule including Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, where a high voltage is applied to generate ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **2-Methyl-1-phenylguanidine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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